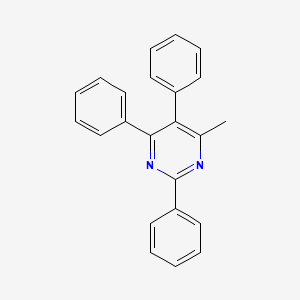
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid is an organic compound that features a sulfonic acid group attached to a butane chain, which is further linked to a substituted aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 1,4-butane sultone.
Reaction: The 3-chloro-4-methylaniline undergoes a nucleophilic substitution reaction with 1,4-butane sultone under basic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the aniline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Chloroanilino)butane-1-sulfonic acid
- 4-(4-Methylanilino)butane-1-sulfonic acid
- 4-(3-Bromo-4-methylanilino)butane-1-sulfonic acid
Uniqueness
4-(3-Chloro-4-methylanilino)butane-1-sulfonic acid is unique due to the presence of both chloro and methyl substituents on the aniline ring, which can influence its reactivity and interaction with other molecules. This combination of substituents can enhance its specificity and potency in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
54960-69-9 |
|---|---|
Molekularformel |
C11H16ClNO3S |
Molekulargewicht |
277.77 g/mol |
IUPAC-Name |
4-(3-chloro-4-methylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C11H16ClNO3S/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-17(14,15)16/h4-5,8,13H,2-3,6-7H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
AXRJZWNSEAAOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCCCCS(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)





![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

